Estradiol 3-Enanthate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estradiol enantate, also known as Estradiol 3-Enanthate, is an estrogen medication used in hormonal birth control for women . It is an estrogen ester and a long-lasting prodrug of estradiol in the body . It is formulated in combination with dihydroxyprogesterone acetophenide, a progestin, and is used specifically as a combined injectable contraceptive . The medication is given by injection into muscle once a month .

Synthesis Analysis

Estradiol is synthesized de novo in the brain . The ovaries are the main synthetic organs of estrogen . Aromatase, the final enzyme in estrogen synthesis, is expressed in the hippocampus .

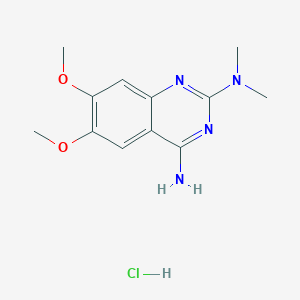

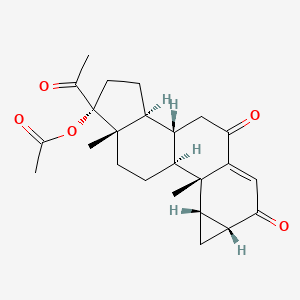

Molecular Structure Analysis

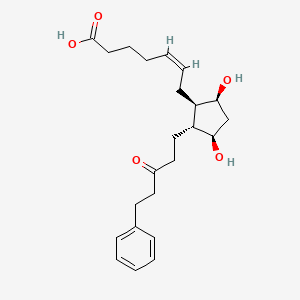

Estradiol enantate has a molecular formula of C25H36O3 . It contains total 67 bond(s); 31 non-H bond(s), 7 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 .

Chemical Reactions Analysis

Maximal levels of estradiol after a 5 mg injection of estradiol enantate have been found to be about 163 to 209 pg/mL and after a 10 mg injection of estradiol enantate have been found to be about 283 to 445 pg/mL .

Physical And Chemical Properties Analysis

Estradiol enantate has a density of 1.1±0.1 g/cm^3, boiling point of 509.5±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 81.0±3.0 kJ/mol, flash point of 197.1±22.9 °C, index of refraction of 1.560, molar refractivity of 111.9±0.4 cm^3 .

Aplicaciones Científicas De Investigación

Hormonal Impact on Cognitive Functions

- Estradiol, as a product of aromatization from testosterone supplementation, plays a crucial role in cognitive functions. Specifically, the conversion of testosterone to estradiol is significant for improving verbal memory in older men. Conversely, spatial memory enhancement does not necessarily require elevated estradiol levels (Cherrier et al., 2005).

Influence on Memory and Learning

- Sexual steroid hormones, including estradiol derivatives, are influential in modulating short-term and long-term memory. Research has demonstrated that specific dosages of these hormones can either facilitate or inhibit mnemonic processes, indicating their potential for use in therapeutic contexts related to learning and memory disorders (Vázquez-Pereyra et al., 1995).

Role in Contraceptive Efficacy

- Estradiol 3-Enanthate is a component of some contraceptive formulations. Studies have evaluated its effectiveness and acceptability as a part of injectable contraceptive combinations. These studies provide insights into hormonal contraceptive efficacy, menstrual patterns, and the overall acceptability of these methods by users (Coutinho et al., 1997).

Pharmacodynamics in Contraceptive Applications

- Detailed pharmacodynamic assessments of combinations involving Estradiol 3-Enanthate highlight its impact on ovarian function and endometrial bleeding patterns. These studies are pivotal in understanding the systemic effects of this hormone when used in contraceptive formulations and its potential impact on long-term health outcomes (Recio et al., 1986).

Impact on Postpartum Breast Manifestations

- The hormone has been studied for its efficacy in suppressing symptoms associated with lactation postpartum. These studies delve into the hormonal control of physiological processes post-childbirth and open avenues for managing postpartum complications using hormonal interventions (Gold et al., 1959).

Effects on Adolescent Bleeding Patterns

- Research has also focused on the bleeding patterns of adolescents using contraceptives containing Estradiol 3-Enanthate. Understanding these patterns is crucial for developing age-appropriate and safe contraceptive options for younger populations (Jacobucci et al., 2006).

Enhancement of Recovery Post Myocardial Infarction

- Estradiol has shown potential in enhancing recovery after myocardial infarction by augmenting the incorporation of bone marrow–derived endothelial progenitor cells into sites of ischemia-induced neovascularization. This provides a novel insight into the potential therapeutic applications of estradiol in cardiovascular diseases (Iwakura et al., 2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Estradiol enantate is not available as a standalone medication (i.e., by itself without DHPA) . The combination is available in Latin America and Hong Kong, and was also previously marketed in Spain and Portugal . In a study, retrospective in nature, the efficacy of oral estradiol hemihydrate was compared with estradiol valerate in HRT cycles in 2,529 Indian women, undergoing treatment at a center in India between Jan 2017 and May 2019 . The results primarily indicate that between the estradiol valerate and estradiol hemihydrate treatment groups, the implantation rate (IR) was 47.42% and 49.07%, respectively .

Propiedades

Número CAS |

55540-97-1 |

|---|---|

Nombre del producto |

Estradiol 3-Enanthate |

Fórmula molecular |

C25H36O3 |

Peso molecular |

384.56 |

Apariencia |

White Solid |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)